
2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide is a chemical compound with a complex structure that includes an acetyl group, a methoxy group, and a trimethylbutenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Claisen-Schmidt condensation reaction, where an acetyl compound reacts with an aldehyde in the presence of a base catalyst like piperidine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the overall cost .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide: shares similarities with other compounds such as 2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamine and 2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enol.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827574-23-2 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-acetyl-4-methoxy-N,N,3-trimethylbut-2-enamide |
InChI |
InChI=1S/C10H17NO3/c1-7(6-14-5)9(8(2)12)10(13)11(3)4/h6H2,1-5H3 |
InChI Key |
AFOPUOKNYIEACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C)C(=O)N(C)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


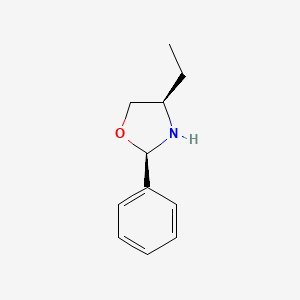

![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
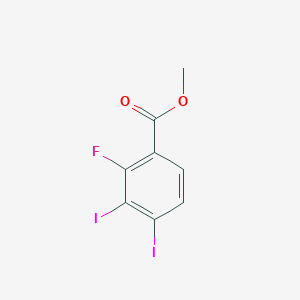
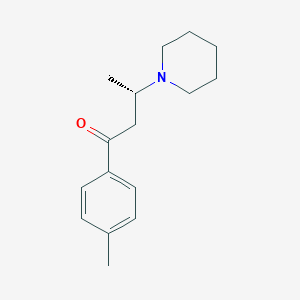
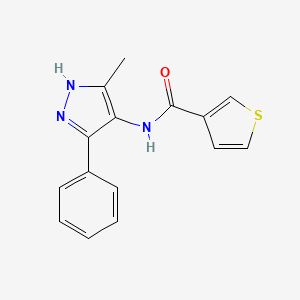

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
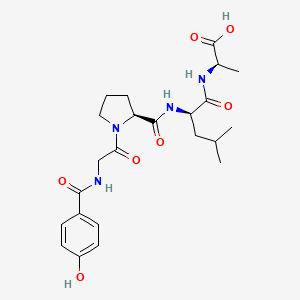

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

